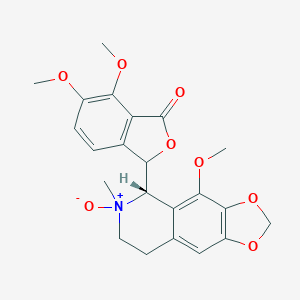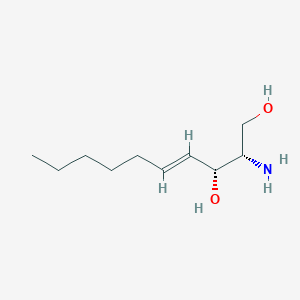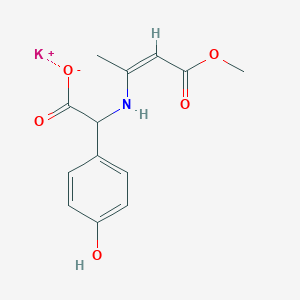
l-alpha-Narcotine N-oxide
Vue d'ensemble
Description
Synthesis Analysis
Narcotine-N-oxide exhibits characteristics similar to narcotine and other alkaloids in its catalytic hydrogen wave. The reduction waves of narcotine-N-oxide are attributed to the 2-electron reduction of the N-oxide to narcotine, involving an adsorption wave of the reductant and subsequent steps correlated with the proton adduct of the N-oxide in various pH ranges (Asahi, 1961).
Molecular Structure Analysis
The stereochemistry of narcotine, including l-alpha-narcotine, has been explored through the conversion of its stereoisomers into specific derivatives, helping establish their absolute configurations. These studies are crucial for understanding the molecular structure and activity relationship of narcotine derivatives (Ohta et al., 1964).
Chemical Reactions and Properties
The chemical behavior of narcotine derivatives, especially in the context of their N-oxides, involves various reactions, including catalytic hydrogen waves and 2-electron reduction processes. The interaction of narcotine-N-oxide with reductants and the subsequent chemical transformations are integral to its pharmacological properties (Asahi, 1961).
Applications De Recherche Scientifique
Research Applications Overview
1. Cardiac Health and Drug Interactions
Research has explored how certain narcotic compounds interact with human cardiac potassium channels. For example, studies on l-alpha-acetylmethadol, a narcotic analgesic, have shown its effects on the HERG cardiac potassium channel, which could be relevant to understanding the cardiac impacts of similar compounds. Such interactions are crucial for assessing the safety and efficacy of medications with potential cardiac implications (Kang et al., 2003).
2. Gastrointestinal Function
Research on the gastrointestinal effects of nitric oxide synthase-deficient knockout mice provides insights into how deprivation of NO from specific synthases affects gastric emptying. This kind of study can help understand the role of nitric oxide in gastrointestinal motility and its potential modulation by various compounds (Mashimo et al., 2000).
3. Inflammatory Response and Immunomodulation
Studies have demonstrated the influence of compounds like nafamostat mesilate on suppressing overproduction of nitric oxide and expression of inducible nitric oxide synthase in macrophages treated with lipopolysaccharide. Research in this area could provide a foundation for developing therapeutic strategies against diseases characterized by inflammation and autoimmune responses (Noguchi et al., 2003).
4. Oxidative Stress and Cellular Protection
Investigations into the protective effects of compounds like N-acetyl cysteine against oxidative damage induced by pesticides highlight the potential of certain substances to mitigate oxidative stress and inflammation in critical organs such as the lungs. This research is essential for understanding how certain drugs can protect against environmental and chemical stressors (Arafa et al., 2015).
5. Nanomaterials in Biomedical Applications
The development and application of zinc oxide nanoparticles in biomedical research, particularly for their antimicrobial and anticancer activities, represent a growing area of interest. These nanoparticles' ability to generate reactive oxygen species and induce apoptosis makes them valuable for drug delivery systems and as therapeutic agents (Mishra et al., 2017).
Propriétés
IUPAC Name |
6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDOEGDRDVXPX-VVESCEMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969496 | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-alpha-Narcotine N-oxide | |
CAS RN |
54383-36-7 | |
| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)









